4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one
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Overview
Description
4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Butanone Linker: The final step involves linking the indole and piperidine rings through a butanone chain, which can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl group in the butanone chain.
Substitution: Both the indole and piperidine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or halogenating agents can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and piperidine derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine moieties can interact with various receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-1-one: Lacks the piperidine ring.
1-(piperidin-1-yl)butan-1-one: Lacks the indole ring.
4-(1H-indol-3-yl)-1-(morpholin-1-yl)butan-1-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of both indole and piperidine rings in 4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C17H22N2O/c20-17(19-11-4-1-5-12-19)10-6-7-14-13-18-16-9-3-2-8-15(14)16/h2-3,8-9,13,18H,1,4-7,10-12H2 |
InChI Key |
GGKNFRYBTWITFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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